molecular formula C23H27N3O B1242400 1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-(1-methyl-3-indolyl)ethanone

1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-(1-methyl-3-indolyl)ethanone

Cat. No.: B1242400
M. Wt: 361.5 g/mol
InChI Key: MHUJEWLSKBMXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-(1-methyl-3-indolyl)ethanone is a member of piperazines.

Scientific Research Applications

Electrochemical Synthesis and Derivatives

  • The compound has been involved in the electrochemical synthesis of new mono and di-substituted hydroquinone and benzoquinone derivatives. This synthesis involved multiple oxidation steps and the formation of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives (Nematollahi, Momeni, & Khazalpour, 2014).

Crystallographic and Vibrational Studies

  • The molecular structure and properties of derivatives of this compound have been investigated using X-ray diffraction technique and vibrational spectroscopy. These studies also involved computational analyses to support the experimental findings (Chidan Kumar et al., 2015).

Heterocyclic Rearrangement

  • There has been research on the mononuclear heterocyclic rearrangement of related compounds into 1,2,5-oxadiazoles. This process involves a series of transformations, highlighting the compound's versatility in organic synthesis (Potkin et al., 2012).

Biginelli Synthesis

  • The compound has been used in the Biginelli synthesis to create novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This synthesis is noted for its efficiency and the ability to yield a variety of derivatives (Bhat et al., 2018).

Antimicrobial and Antifungal Activities

  • There's research indicating that azole-containing piperazine derivatives of this compound have been investigated for their antibacterial, antifungal, and cytotoxic activities. These studies have shown promising results in vitro against various strains (Gan, Fang, & Zhou, 2010).

Anti-HIV Activity

  • The compound has been studied for its potential in the development of new non-nucleoside reverse transcriptase inhibitors for anti-HIV activity. This includes the synthesis of various derivatives and their evaluation in cell cultures (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone

InChI

InChI=1S/C23H27N3O/c1-17-7-6-10-21(18(17)2)25-11-13-26(14-12-25)23(27)15-19-16-24(3)22-9-5-4-8-20(19)22/h4-10,16H,11-15H2,1-3H3

InChI Key

MHUJEWLSKBMXEZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C)C

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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